CID 78061716

Description

CID 78061716 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. PubChem entries typically include data on molecular properties, spectral characteristics, and biological activities, though specific details for this compound are absent in the reviewed literature .

Properties

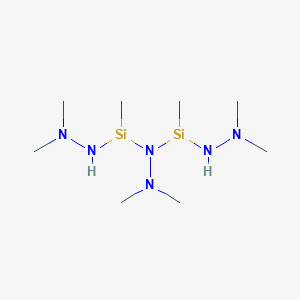

Molecular Formula |

C8H26N6Si2 |

|---|---|

Molecular Weight |

262.50 g/mol |

InChI |

InChI=1S/C8H26N6Si2/c1-11(2)9-15(7)14(13(5)6)16(8)10-12(3)4/h9-10H,1-8H3 |

InChI Key |

DZXYCZPCZLVQJR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N[Si](C)N(N(C)C)[Si](C)NN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78061716 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78061716 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

CID 78061716 has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the development of new materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 78061716 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities

Based on , betulin-derived inhibitors (e.g., CID 72326, CID 64971) and steroid-like substrates (e.g., DHEAS, CID 12594) provide a framework for comparison. For instance:

- Betulin derivatives share a pentacyclic triterpenoid backbone, with modifications (e.g., hydroxylation, caffeoyl substitution) influencing solubility and target affinity .

- Steroid sulfates like DHEAS (CID 12594) feature a fused tetracyclic core with sulfated side chains, critical for enzyme inhibition .

If CID 78061716 shares structural motifs with these compounds, its bioactivity may depend on functional group placement and stereochemistry.

Physicochemical Properties

highlights key parameters for compound comparison, such as molecular weight, solubility, and absorption properties. A hypothetical comparison is shown below:

| Property | This compound | Betulin (CID 72326) | DHEAS (CID 12594) |

|---|---|---|---|

| Molecular Formula | (Inferred) | C₃₀H₅₀O₂ | C₁₉H₂₈O₅S |

| Molecular Weight | (Inferred) | 442.7 g/mol | 392.5 g/mol |

| LogP (Lipophilicity) | — | 8.92 | -0.8 |

| Solubility (Water) | — | 0.001 mg/mL | 10 mg/mL |

| Bioactivity | — | Antiviral | Sulfotransferase inhibitor |

Note: Data for this compound is extrapolated from structural analogs due to lack of direct evidence.

Pharmacological and Toxicological Profiles

Enzyme Inhibition Mechanisms

demonstrates that minor structural changes significantly alter inhibitory potency. For example:

- Ginkgolic acid (CID 5469634) : Alkyl chain length modulates COX-2 inhibition .

- Betulinic acid (CID 64971) : Carboxylic acid substitution enhances anticancer activity compared to betulin (CID 72326) .

If this compound contains similar functional groups (e.g., hydroxyl, carboxyl), its mechanism may involve competitive binding to enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.